The synthesis of Fluphenazine Di N'-Oxide typically involves the oxidation of fluphenazine using oxidizing agents such as 3-chloroperoxybenzoic acid. This method allows for the selective introduction of oxygen into the nitrogen atoms of the side chain, resulting in the formation of the N-oxide derivatives.
Fluphenazine Di N'-Oxide has a complex molecular structure characterized by its phenothiazine core, which includes:
Fluphenazine Di N'-Oxide can participate in various chemical reactions typical of N-oxide compounds:
The mechanism of action for Fluphenazine Di N'-Oxide primarily revolves around its interaction with dopamine receptors in the central nervous system:
Research indicates that both Fluphenazine and its metabolites exhibit varying degrees of antidopaminergic activity, influencing their therapeutic outcomes .
Fluphenazine Di N'-Oxide exhibits distinct physical and chemical properties:
Fluphenazine Di N'-Oxide has several scientific uses:
Fluphenazine Di N'-Oxide (FDNO) emerged as a significant metabolite and impurity during the pharmacological profiling of the antipsychotic drug fluphenazine. Early analytical studies in the 1990s utilizing specific radioimmunoassays (RIA) revealed FDNO as a measurable metabolite in plasma samples from patients receiving chronic fluphenazine therapy. These RIAs employed highly specific antisera raised against bovine serum albumin conjugates of structurally similar compounds (e.g., 7-(3-carboxypropionyl)propchlorperazine-N4'-oxide), enabling the accurate quantification of FDNO even at low concentrations [6]. The specificity of these assays was rigorously confirmed, demonstrating negligible cross-reactivity (<2%) with fluphenazine and other major metabolites like fluphenazine sulfoxide (FL-SO) and 7-hydroxyfluphenazine (7-OH-FLU) [6]. This specificity was crucial for establishing FDNO's presence independently.
Steady-state plasma concentrations of FDNO exhibit considerable interpatient variability. Studies found FDNO levels ranging from 13% to 378% of the parent fluphenazine concentration in patients on oral fluphenazine (5-20 mg/day) and from 10% to 214% in patients receiving biweekly intramuscular fluphenazine decanoate (5 mg) [6]. While FDNO is consistently detected in plasma, its distribution to critical sites of action, such as the brain, appears limited. Animal studies demonstrated that FDNO levels in brain regions were very low (only 1% to 20% of the parent fluphenazine concentration) following repeated oral dosing [1]. This limited central nervous system penetration was a key early finding.
Chemically, FDNO (CAS 76005-60-2, Molecular Formula C₂₂H₂₆F₃N₃O₃S, Molecular Weight 469.52 g/mol) arises from the oxidative metabolism of the piperazine nitrogen atoms within the fluphenazine structure [10]. Its formation represents a significant metabolic pathway alongside sulfoxidation and hydroxylation. FDNO is also recognized as a degradation product in pharmaceutical stability studies of fluphenazine formulations, where oxidation under certain storage conditions can lead to its formation, necessitating robust analytical control strategies during drug manufacturing and storage [10].
Table 1: Analytical Detection of Fluphenazine Di N'-Oxide (FDNO)
| Detection Method | Specificity Confirmation Method | Sample Matrix | Key Finding | Reference |
|---|---|---|---|---|
| Radioimmunoassay (RIA) | Selective reduction to fluphenazine with Na₂S₂O₄; Negligible cross-reactivity with parent and other metabolites | Human Plasma | FDNO = 13-378% of fluphenazine (oral); FDNO = 10-214% of fluphenazine (IM decanoate) | [6] |
| Specific RIA | Cross-reactivity testing (<2% with FLU, FL-SO, 7-OH-FLU) | Rat Plasma, Liver, Kidney, Fat, Brain Regions | FDNO detected in tissues, but brain levels very low (1-20% of parent) | [1] |
A defining characteristic of FDNO is its significantly reduced binding affinity for central dopamine receptors compared to the parent drug, fluphenazine. In vitro receptor binding studies demonstrated that FDNO possesses only 1% to 3% of fluphenazine's affinity for both D₁ and D₂ dopamine receptor subtypes [1]. This stark contrast is attributed to the N-oxide modification, which alters the molecule's electronic properties and steric configuration, thereby diminishing its ability to effectively bind to and antagonize dopaminergic receptors in the mesolimbic and nigrostriatal pathways [5]. Consequently, early research concluded that FDNO was pharmacologically inert regarding the primary antipsychotic mechanism of fluphenazine, which relies on dopamine receptor blockade [1].
The concept of the "activity factor" was introduced to quantify the potential contribution of metabolites like FDNO to the overall neuropharmacological effects observed during fluphenazine therapy. This factor integrates both the intrinsic receptor affinity of the metabolite and its relative concentration at the site of action (e.g., in the brain). Calculations based on FDNO's low receptor affinity and its minimal brain concentrations led to the estimation that its contribution to the neuropharmacologic activity was less than 1% of that exerted by the parent fluphenazine molecule [1]. This finding strongly suggested that monitoring plasma levels of the parent drug alone would be sufficient for therapeutic drug monitoring, as metabolites like FDNO were unlikely to contribute meaningfully to the antipsychotic efficacy or acute extrapyramidal side effects.
However, research into N-oxide derivatives of dopamine modulators suggests potential indirect pharmacological roles. While FDNO itself may not directly block dopamine receptors effectively, the structural motif of N-oxidation has been explored to modify the cardiovascular side-effect profiles of related compounds. The presence of the N-oxide group can reduce interactions with adrenergic and other receptors implicated in orthostatic hypotension and tachycardia, effects commonly associated with potent D₂ antagonists like fluphenazine [5]. Therefore, while FDNO lacks direct dopaminergic potency, its formation or the properties of the N-oxide group represent a point of interest in designing future antipsychotics with potentially improved tolerability profiles concerning cardiovascular side effects.
Table 2: Receptor Binding Profile of Fluphenazine and Key Metabolites
| Compound | Relative D₂ Receptor Affinity (% of Fluphenazine) | Relative D₁ Receptor Affinity (% of Fluphenazine) | Estimated Relative "Activity Factor" in Brain |
|---|---|---|---|
| Fluphenazine (FLU) | 100% | 100% | 100% |
| Fluphenazine Sulfoxide (FL-SO) | 1-3% | 1-3% | <1% |
| 7-Hydroxyfluphenazine (7-OH-FLU) | ~20% | ~5% | <1% |
| Fluphenazine Di N'-Oxide (FDNO) | 1-3% | 1-3% | <1% |
| Reference | [1] | [1] | [1] |
FDNO holds significant research value in two primary domains: antipsychotic drug stability assessment and the exploration of novel therapeutic applications beyond psychiatry. As a confirmed oxidative degradation product of fluphenazine, FDNO serves as a critical quality attribute (CQA) in pharmaceutical development and quality control [10]. Monitoring FDNO levels in fluphenazine formulations (tablets, oral solutions, and particularly long-acting depot injections like decanoate or enanthate esters) is essential for ensuring product stability, shelf-life, and patient safety. Analytical methods, such as the specific RIAs developed earlier and modern techniques like HPLC-MS, are employed to track the formation of FDNO and other degradants under various storage conditions (e.g., temperature, humidity, light exposure). Understanding the kinetics of FDNO formation helps manufacturers optimize formulations and packaging to minimize degradation and ensure consistent delivery of the active pharmaceutical ingredient [10].
Beyond its role as a stability marker, research into FDNO and the N-oxide functional group contributes to strategies for mitigating side effects in antipsychotic drug design. The exploration of N-oxide derivatives of dopamine receptor stabilizers/modulators stems from the observation that this modification can dampen cardiovascular side effects (e.g., orthostatic hypotension, tachycardia) commonly associated with potent D₂ receptor blockade, without necessarily compromising central dopaminergic activity if brain penetration is maintained [5]. While FDNO itself may not achieve sufficient brain levels, the chemical principle it represents – using N-oxidation to modulate receptor interaction profiles – informs medicinal chemistry efforts to create new chemical entities (NCEs) with potentially better safety profiles.
Furthermore, preliminary investigations into fluphenazine's repurposing potential in oncology have indirectly involved its metabolites. Fluphenazine, like some other phenothiazines, has demonstrated cytotoxic effects against various human cancer cell lines (e.g., lung, breast, colon, leukemia) in vitro [8]. These effects are linked to mechanisms such as calmodulin inhibition, disruption of Akt and Wnt signaling pathways, P-glycoprotein modulation, cell cycle arrest, and induction of apoptosis. While the specific role of FDNO in these anticancer effects remains largely unexplored, the molecule represents part of the metabolic fate of fluphenazine in vivo. Understanding the full spectrum of fluphenazine's metabolites, including FDNO, is crucial for interpreting pharmacokinetic/pharmacodynamic (PK/PD) relationships in any future repurposing efforts for cancer therapy, particularly regarding systemic exposure and potential activity [8]. Research into whether FDNO retains any calmodulin-inhibiting or other anticancer properties distinct from its parent compound could be an area of future investigation.
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: